Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
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Overview
Description
Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is a complex organic compound with the molecular formula C15H24N2O3. It is known for its unique spirocyclic structure, which includes a cyclopropyl group, an oxa-diazaspiro ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[45]dec-2-ene-8-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications.
Scientific Research Applications
Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.
Medicine: The compound’s unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of metabolic disorders and cancer research.
Mechanism of Action
The mechanism of action of tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), the compound binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes and obesity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound shares the spirocyclic core but differs in the presence of an oxo group instead of the oxa group.
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid:
Uniqueness
Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is unique due to its combination of a cyclopropyl group, an oxa-diazaspiro ring, and a tert-butyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H24N2O3 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-14(2,3)19-13(18)17-8-6-15(7-9-17)10-12(16-20-15)11-4-5-11/h11H,4-10H2,1-3H3 |
InChI Key |
BGIKLUOCVCDBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)C3CC3 |
Origin of Product |
United States |
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